1-Methyl-5-fluorouracil

Description

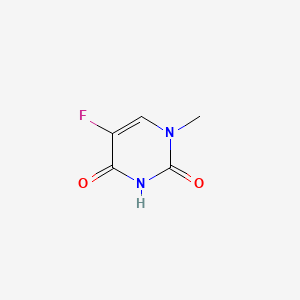

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCVYQHUOMISIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165782 | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-16-8 | |

| Record name | 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Paradox of N1-Methylation: A Technical Guide to 1-Methyl-5-Fluorouracil

Part 1: Executive Summary

1-Methyl-5-fluorouracil (1-Me-5-FU) represents a critical "negative control" molecule in fluoropyrimidine pharmacology. Unlike its parent compound, 5-Fluorouracil (5-FU) , which is a cornerstone antimetabolite in oncology, 1-Me-5-FU is pharmacologically inert regarding direct cytotoxicity.

This guide addresses a common misconception in drug development: that all fluorinated pyrimidines possess intrinsic cytotoxic activity. 1-Me-5-FU demonstrates that the N1-position is the obligate site for metabolic activation. Consequently, this molecule serves two primary high-value technical functions:

-

Mechanistic Probe: It validates the necessity of phosphoribosylation for 5-FU activation.

-

Structural Model: It mimics the glycosidic bond of nucleosides, allowing for precise X-ray crystallographic studies of base-pairing interactions (Hoogsteen vs. Watson-Crick) without the liability of enzymatic degradation.

Part 2: Chemical Identity & Structural Pharmacology

The N1-Ribosylation Blockade

The biological activity of 5-FU is dependent on its conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) , which inhibits Thymidylate Synthase (TS). This conversion requires the attachment of a ribose or deoxyribose sugar to the N1 nitrogen of the uracil ring.

In 1-Me-5-FU, the N1 position is capped with a methyl group. This methylation creates a steric and chemical blockade, rendering the molecule invisible to the primary activating enzymes: Orotate Phosphoribosyltransferase (OPRTase) and Thymidine Phosphorylase (TP) .

Comparative Physicochemical Profile[1]

| Feature | 5-Fluorouracil (5-FU) | 1-Methyl-5-fluorouracil (1-Me-5-FU) |

| CAS Number | 51-21-8 | 155-16-8 |

| N1 Substituent | Hydrogen (-H) | Methyl (-CH3) |

| pKa (N3-H) | ~8.0 | ~8.2 (Slightly less acidic) |

| OPRTase Substrate | Yes (High Affinity) | No (Steric Blockade) |

| Metabolic Fate | Converted to FdUMP/FUTP | Excreted largely unchanged; no nucleotide formation |

| Primary Utility | Clinical Antineoplastic | Structural Probe / Negative Control |

Part 3: Mechanistic Visualization

The following diagram illustrates the "Metabolic Dead-End" hypothesis. While 5-FU enters the anabolic cascade to form toxic nucleotides, 1-Me-5-FU cannot be processed, explaining its lack of cytotoxicity.

Part 4: Biological Activity & Experimental Applications[2][3][4][5]

Cytotoxicity Profile (The "Null" Hypothesis)

In standard MTT assays using colorectal cancer cell lines (e.g., HT-29 or HCT-116), 1-Me-5-FU displays an IC50 > 1000 µM , whereas 5-FU typically exhibits an IC50 in the range of 1–10 µM .

-

Interpretation: The lack of toxicity confirms that the uracil ring itself is not cytotoxic; toxicity is strictly a function of the nucleotide antimetabolite.

-

Prodrug Implications: This molecule serves as a model for prodrugs like Tegafur . Tegafur is N1-substituted with a tetrahydrofuran ring. Unlike the stable methyl group in 1-Me-5-FU, the furan ring is metabolically labile (cleaved by CYP450), releasing active 5-FU. 1-Me-5-FU is the "stable analog" used to prove that cleavage is required for activity.

Structural Biology: Base Pairing Studies

1-Me-5-FU is extensively used in X-ray crystallography to study Hoogsteen base pairing .

-

Why? In natural nucleosides, the N1 position is occupied by sugar. 1-Me-5-FU mimics this "N1-blocked" state, preventing the N1-H tautomer shifts that occur in free uracil.

-

Application: It is used to co-crystallize with adenine derivatives to measure the bond angles and stability of modified base pairs without the confounding variable of ribose sugar flexibility.

Part 5: Experimental Protocol

Protocol: OPRTase Substrate Specificity Assay (Negative Control)

Objective: To validate the specificity of Orotate Phosphoribosyltransferase (OPRTase) using 1-Me-5-FU as a negative control.[1] This confirms that a candidate drug requires N1-ribosylation.

Materials

-

Enzyme: Recombinant human OPRTase (0.5 mg/mL).

-

Substrates: 5-FU (Positive Control), 1-Me-5-FU (Negative Control).

-

Co-factor: Phosphoribosyl pyrophosphate (PRPP), 10 mM.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM DTT.

Workflow Visualization

Step-by-Step Methodology

-

Preparation: Thaw OPRTase and PRPP on ice. Prepare the Master Mix in a UV-transparent 96-well plate.

-

Initiation: Add 5-FU to Column 1 and 1-Me-5-FU to Column 2 (Final conc: 50 µM). Initiate reaction by adding OPRTase.

-

Kinetics: Monitor the decrease in absorbance at 295 nm (specific to the depletion of the fluoro-pyrimidine ring) or use HPLC endpoint analysis.

-

HPLC Setup:

-

Column: C18 Reverse Phase.

-

Mobile Phase: 50 mM Ammonium Acetate (pH 5.0) / Methanol (95:5).

-

Detection: UV 260 nm.

-

-

Validation: The 5-FU well must show a new peak (FUMP) at distinct retention time. The 1-Me-5-FU well must show zero new peak formation, retaining the parent peak area.

References

-

Wempen, I., Duschinsky, R., Kaplan, L., & Fox, J. J. (1961). Thiation of Nucleosides. IV. The Synthesis of 5-Fluoro-2'-deoxycytidine and Related Compounds. Journal of the American Chemical Society, 83(23), 4755–4766. Link

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

-

Kusaba, H., et al. (2007). Association of 5-fluorouracil-based chemotherapy side effects with dihydropyrimidine dehydrogenase gene polymorphisms. The Pharmacogenomics Journal, 7, 341–343. Link

-

PubChem. (n.d.). 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione (Compound Summary). National Library of Medicine. Link

-

Evrard, A., et al. (1999). Increased cytotoxicity and bystander effect of 5-fluorouracil and 5'-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase.[2] British Journal of Cancer, 80, 1726–1733. Link

Sources

- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of 1-Methyl-5-fluorouracil on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the effects of 1-Methyl-5-fluorouracil (1-Me-5-FU) on cancer cell lines. While extensive research has established the mechanisms of its parent compound, 5-fluorouracil (5-FU), as a cornerstone of chemotherapy, the specific biological activities of 1-Me-5-FU are less characterized in publicly available literature. This guide, therefore, leverages the well-understood pharmacology of 5-FU as a basis for proposing a rigorous, multi-faceted approach to elucidating the unique properties of 1-Me-5-FU. We will delve into the established mechanisms of 5-FU, including its metabolic activation and dual-pronged attack on both DNA and RNA synthesis, to inform a robust experimental strategy for 1-Me-5-FU. This document will provide detailed, field-proven protocols for assessing cytotoxicity, elucidating mechanisms of cell death, and analyzing cell cycle perturbations. By following the methodologies outlined herein, researchers can effectively characterize the therapeutic potential and molecular impact of 1-Methyl-5-fluorouracil.

Introduction: The Fluoropyrimidine Legacy and the Question of N1-Methylation

For over six decades, 5-fluorouracil (5-FU) has been a mainstay in the treatment of various solid tumors, particularly those of the gastrointestinal tract.[1][2] Its efficacy stems from its action as a pyrimidine antimetabolite.[3] Following cellular uptake, 5-FU is converted into several active metabolites that disrupt essential cellular processes.[4] These metabolites interfere with both DNA and RNA synthesis, leading to cytotoxicity and cell death in rapidly proliferating cancer cells.[2]

1-Methyl-5-fluorouracil (1-Me-5-FU) is a derivative of 5-FU, distinguished by a methyl group at the N1 position of the uracil ring. While this modification may seem minor, substitutions at this position can significantly alter a molecule's pharmacological properties, including its cellular uptake, metabolic activation, and interaction with target enzymes. It is plausible that 1-Me-5-FU may act as a prodrug, requiring intracellular metabolism to yield the active 5-FU, or it may possess its own unique cytotoxic activities. A thorough investigation is therefore warranted to determine its potential as a novel anticancer agent.

This guide will first briefly revisit the established mechanisms of 5-FU to provide a foundational understanding for the subsequent experimental designs aimed at characterizing 1-Me-5-FU.

Established Mechanisms of 5-Fluorouracil (5-FU)

The anticancer effects of 5-FU are primarily attributed to two key mechanisms:

-

Inhibition of Thymidylate Synthase (TS): A major active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death."[5]

-

Incorporation into RNA and DNA: The 5-FU metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. Another metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage and fragmentation.[4] Recent studies suggest that in gastrointestinal cancers, the cytotoxicity of 5-FU may be more attributable to RNA damage than DNA damage.[6][7]

Characterizing the Cytotoxic Profile of 1-Methyl-5-fluorouracil

A primary objective in evaluating any potential anticancer compound is to determine its cytotoxic effects across a range of cancer cell lines. This allows for the identification of sensitive and resistant cancer types and provides a quantitative measure of the compound's potency.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

-

Cell Treatment: Treat cancer cells with 1-Me-5-FU at its predetermined IC50 concentration for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Investigating Apoptotic Pathways via Western Blotting

To further dissect the apoptotic pathway induced by 1-Me-5-FU, Western blotting can be employed to analyze the expression and activation of key apoptotic proteins.

-

Caspases: Caspases are a family of proteases that execute apoptosis. Analysis of the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.

-

Bcl-2 Family Proteins: This family of proteins regulates the intrinsic (mitochondrial) pathway of apoptosis. The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical in determining cell fate.

-

PARP: Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated Caspase-3 during apoptosis. The detection of cleaved PARP is a reliable indicator of apoptosis.

-

Protein Extraction: Treat cells with 1-Me-5-FU, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptotic proteins.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine changes in protein expression or cleavage.

Analyzing Cell Cycle Perturbations

Many chemotherapeutic agents exert their effects by disrupting the cell cycle. Analyzing the cell cycle distribution of cancer cells following treatment with 1-Me-5-FU can provide insights into its mechanism of action.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Caption: Workflow for cell cycle analysis using propidium iodide.

-

Cell Treatment: Treat cancer cells with 1-Me-5-FU at various concentrations and for different time points.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be reflected in the intensity of the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating the Molecular Mechanism of Action

To fully understand the effects of 1-Me-5-FU, it is essential to investigate its molecular mechanism of action. Based on the known mechanisms of 5-FU, key areas of investigation for 1-Me-5-FU should include its metabolism and its effects on thymidylate synthase and RNA.

Elucidating the Metabolic Pathway of 1-Methyl-5-fluorouracil

A critical question is whether 1-Me-5-FU acts as a prodrug that is converted to 5-FU or if it has its own distinct metabolic pathway and active metabolites. This can be investigated using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify 1-Me-5-FU and its potential metabolites in cell lysates and culture media following treatment.

Assessing the Impact on Thymidylate Synthase

The effect of 1-Me-5-FU on thymidylate synthase can be assessed both directly and indirectly. A direct enzymatic assay can be performed using purified TS to determine if 1-Me-5-FU or its metabolites inhibit its activity. Indirectly, the cellular consequence of TS inhibition, a "thymineless state," can be evaluated by measuring the incorporation of labeled deoxyuridine into DNA.

Examining RNA and DNA Incorporation

The extent to which 1-Me-5-FU or its metabolites are incorporated into RNA and DNA can be quantified using radiolabeled 1-Me-5-FU or by mass spectrometry-based methods. This will help to determine if, like 5-FU, 1-Me-5-FU also exerts its cytotoxic effects through the disruption of nucleic acid integrity.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the systematic investigation of the anticancer effects of 1-Methyl-5-fluorouracil. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, researchers can generate a robust dataset to characterize the biological activity of this compound. Furthermore, the proposed mechanistic studies will be crucial in elucidating whether 1-Me-5-FU acts as a prodrug of 5-FU or possesses a novel mechanism of action. The insights gained from these studies will be invaluable for guiding the future development of 1-Me-5-FU as a potential chemotherapeutic agent. A direct comparative analysis with 5-FU throughout these experiments will be essential to highlight the unique therapeutic potential of N1-methylation.

References

-

The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. 2020-07-29. [Link]

-

Cancer biologists discover a new mechanism for an old drug. MIT News. 2024-10-07. [Link]

-

Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer. Letters in Applied NanoBioScience. 2020-10-03. [Link]

-

5-Fluorouracil | C4H3FN2O2 | CID 3385. PubChem. [Link]

-

5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

The impact of epigenetics on tumor metabolism: Friend or foe in drug response?. Frontiers. [Link]

-

Combination chemotherapy (5-fluorouracil, methyl-CCNU, mitomycin C) versus 5-fluorouracil alone for advanced previously untreated colorectal carcinoma. A phase III study of the Piedmont Oncology Association. PubMed. [Link]

-

Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PMC. 2020-10-08. [Link]

-

5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. MD Anderson Cancer Center. 2025-10-06. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. [Link]

Sources

- 1. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | MD Anderson Cancer Center [mdanderson.org]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. nanobioletters.com [nanobioletters.com]

Methodological & Application

Application Note: Mechanistic Cytotoxicity Profiling of 1-Methyl-5-fluorouracil

[1]

Abstract & Scientific Context

This application note details the protocol for assessing the in vitro cytotoxicity of 1-Methyl-5-fluorouracil (1-Me-5-FU) . Unlike its parent compound, 5-Fluorouracil (5-FU), 1-Me-5-FU is methylated at the N1 position.[1] This structural modification provides a critical mechanistic control in fluoropyrimidine research.[1]

The Core Mechanism: The cytotoxicity of 5-FU relies on its conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[1] A key step in this metabolic activation is the direct conversion of 5-FU to 5-fluorouridine monophosphate (FUMP) by Orotate Phosphoribosyltransferase (OPRT) .[1][2][3] This enzymatic reaction requires a free proton at the N1 position.[1]

Hypothesis for Assay: 1-Me-5-FU, having the N1 position blocked by a methyl group, cannot serve as a direct substrate for OPRT.[1] Therefore, in cell lines lacking specific demethylase activity, 1-Me-5-FU should exhibit significantly reduced or negligible cytotoxicity compared to 5-FU.[1] This assay is frequently used to validate OPRT-dependent metabolic pathways or to screen for prodrug activation.[1]

Pathway Visualization

The following diagram illustrates the divergence in metabolic activation between 5-FU and 1-Me-5-FU.

Caption: Comparative metabolic fate. 5-FU is activated by OPRT to cytotoxic nucleotides. 1-Me-5-FU is sterically hindered at the N1 position, preventing direct ribosylation.[1]

Compound Characteristics & Reagent Preparation

Chemical Identity[1][4][5]

Stock Solution Protocol

Critical Step: 1-Me-5-FU is hydrophobic compared to uracil.[1] Ensure complete dissolution before adding to media to avoid micro-precipitation which causes false "toxicity" via physical cell stress.[1]

-

Weighing: Weigh 14.4 mg of 1-Me-5-FU powder.

-

Solvent: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Vortex: Vortex vigorously for 30 seconds. Solution should be clear and colorless.[1]

-

Concentration: This yields a 100 mM Stock Solution.[1]

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Comparative Cytotoxicity Assay

Objective: Determine the IC50 of 1-Me-5-FU relative to 5-FU in HCT116 (Colorectal Carcinoma) cells.

Materials

-

Cell Line: HCT116 (ATCC® CCL-247™) or HT-29.[1]

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (WST-8).[1] Note: Protocol below uses MTT.

-

Controls:

Step-by-Step Workflow

Day 0: Cell Seeding

-

Harvest cells during the exponential growth phase (70-80% confluency).[1]

-

Count cells using Trypan Blue exclusion.[1]

-

Dilute cells to 3,000 - 5,000 cells/well (depending on doubling time) in 100 µL complete media.

-

Seed into 96-well plates.

-

Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Day 1: Compound Treatment[1]

-

Preparation of Working Solutions:

-

Thaw 100 mM stocks of 1-Me-5-FU and 5-FU.[1]

-

Perform serial dilutions in culture media (not PBS) to keep DMSO concentration constant.[1]

-

Recommended Range (1-Me-5-FU): 0 (Vehicle), 1, 10, 50, 100, 200, 500 µM.

-

Recommended Range (5-FU): 0 (Vehicle), 0.1, 0.5, 1, 5, 10, 50, 100 µM.

-

Note: 1-Me-5-FU is tested at higher concentrations to confirm lack of toxicity.[1]

-

-

Application:

-

Aspirate old media carefully (or use 2x concentrations and add 100 µL to existing 100 µL).

-

Add 200 µL of drug-containing media to respective wells.

-

Ensure final DMSO concentration is ≤ 0.5% in all wells.[1]

-

-

Incubate: 72 hours at 37°C, 5% CO2. Note: 72h is preferred over 24h for antimetabolites to capture cell cycle arrest effects.

Day 4: Readout (MTT Assay)

-

Prepare MTT solution (5 mg/mL in PBS).

-

Add 20 µL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible in vehicle control wells.

-

Carefully aspirate media (do not disturb crystals).[1]

-

Add 150 µL DMSO to dissolve crystals.

-

Shake plate on an orbital shaker for 10 minutes (protected from light).

-

Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Expected Results

Calculation

Calculate % Viability using the formula:

Expected Outcome (Self-Validation)

The validity of the assay is determined by the separation between the 5-FU and 1-Me-5-FU curves.[1]

| Parameter | 5-Fluorouracil (Positive Control) | 1-Methyl-5-fluorouracil (Test) |

| Curve Shape | Sigmoidal (Classic dose-response) | Flat or Shallow Slope |

| Typical IC50 (HCT116) | 2 - 10 µM | > 100 µM (Often Inactive) |

| Max Inhibition | > 90% cell death | < 20% cell death (at 100 µM) |

| Mechanism | Active TS Inhibition | Inability to form FdUMP |

Interpretation:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| 1-Me-5-FU Precipitates | Hydrophobicity at high conc.[1] | Do not exceed 500 µM in aqueous media.[1] Warm media to 37°C before adding drug. |

| High Background (Blank) | Serum protein precipitation | Use phenol-red free media for readout or switch to WST-8 (water soluble) assay.[1] |

| No Toxicity in 5-FU | Drug degradation | 5-FU is stable, but stock should be aliquoted.[1] Check cell doubling time; antimetabolites require cell division to kill.[1] |

| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS; do not use them for data points.[1] |

References

-

Mechanism of 5-FU Activation: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

-

N-Alkylation Structure-Activity Relationship: Kundu, N. G., & Schmitz, S. A. (1982).[1] N-Alkylated derivatives of 5-fluorouracil.[1][5] Journal of Pharmaceutical Sciences, 71(8), 935–938. (Demonstrates lack of cytotoxicity for N-alkyl derivatives).

-

Physical Properties & CAS: PubChem Compound Summary for CID 155168, 1-Methyl-5-fluorouracil.[1] [4]

-

Cytotoxicity Protocol Standards: Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Sources

- 1. 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | C5H5FN2O2 | CID 78957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1-Methyl-5-fluorouracil|CAS 155-16-8 [benchchem.com]

- 5. 1-N-methyl-5-fluorouracil - CAS - 4840-69-1 | Axios Research [axios-research.com]

- 6. 1-Methyl-5-fluorouracil [webbook.nist.gov]

- 7. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Methyl-5-fluorouracil

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-5-fluorouracil. The method is developed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for this compound. The protocol herein is built upon established chromatographic principles for fluoropyrimidine analysis and is supported by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This document provides a comprehensive guide, from the foundational principles of the method to a step-by-step protocol for its implementation and validation.

Introduction

1-Methyl-5-fluorouracil (1-Me-5-FU) is a methylated derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU)[1]. As with its parent compound, the efficacy and safety of any therapeutic application of 1-Me-5-FU are critically dependent on its accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the analysis of fluoropyrimidines, offering high resolution and sensitivity[1]. This application note presents a detailed HPLC method for 1-Methyl-5-fluorouracil, developed with a focus on scientific integrity, robustness, and adherence to international validation standards.

The addition of a methyl group at the N1 position of the uracil ring increases the lipophilicity of 1-Methyl-5-fluorouracil compared to 5-fluorouracil. This structural modification necessitates a tailored chromatographic approach to achieve optimal separation and quantification. The method described herein utilizes reversed-phase chromatography, which is ideally suited for the separation of moderately polar compounds like 1-Me-5-FU.

Principles of the Method

The analytical method is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. The separation of 1-Methyl-5-fluorouracil from potential impurities and degradation products is achieved based on its differential partitioning between the stationary and mobile phases.

The selection of the mobile phase composition, particularly its pH, is critical. The pKa of the parent compound, 5-fluorouracil, is approximately 8.0. While the methylation at the N1 position removes one of the ionizable protons, the remaining N3 proton can still undergo ionization. By maintaining the mobile phase pH in the acidic to neutral range, the ionization of 1-Methyl-5-fluorouracil is suppressed, leading to a more retained and symmetrically shaped chromatographic peak.

Quantification is performed using a UV detector set at the wavelength of maximum absorbance for 1-Methyl-5-fluorouracil, which is in the range of 260-266 nm, consistent with the absorbance maximum of 5-fluorouracil[2][3].

Materials and Reagents

-

1-Methyl-5-fluorouracil reference standard: (Purity ≥ 98%)

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Potassium phosphate monobasic (KH₂PO₄): ACS grade or higher

-

Phosphoric acid (H₃PO₄): ACS grade or higher

-

Water: HPLC grade or purified to 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Solutions

5.1.1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.5)

-

Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.5 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm nylon filter.

-

Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 90:10 (v/v) ratio.

-

Degas the mobile phase by sonication or helium sparging before use.

5.1.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of 1-Methyl-5-fluorouracil reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

-

This stock solution should be stored at 2-8 °C and protected from light.

5.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Analytical Procedure

The following diagram illustrates the overall workflow for the analysis of 1-Methyl-5-fluorouracil.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Injections: Inject the working standard solutions to establish the calibration curve.

-

Sample Injections: Inject the prepared sample solutions.

-

Data Analysis: Integrate the peak area of 1-Methyl-5-fluorouracil and determine its concentration using the calibration curve.

Method Validation

The analytical method should be validated in accordance with the ICH Q2(R2) guideline to ensure its suitability for the intended purpose[4]. The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The peak for 1-Methyl-5-fluorouracil should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Procedure: Analyze a series of at least five concentrations of 1-Methyl-5-fluorouracil across the intended range.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

-

Procedure: Perform recovery studies by spiking a known amount of 1-Methyl-5-fluorouracil into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

-

Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Procedure: Introduce small variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

Mobile phase pH (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for six replicate injections) |

The following diagram outlines the decision-making process for system suitability.

Conclusion

The HPLC method for 1-Methyl-5-fluorouracil detailed in this application note is a robust, precise, and accurate method for its quantitative analysis. Adherence to the outlined protocols and validation procedures will ensure reliable and reproducible results, supporting research and development activities for this important compound. The principles and methodologies are grounded in established chromatographic theory and international regulatory guidelines, providing a high degree of confidence in the analytical data generated.

References

-

Nassir, M. A., et al. (2002). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. International Journal of Molecular Medicine, 10(4), 513-6. [Link]

-

UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk. (2023). Ukaaz Publications. [Link]

-

A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. (2022). ACS Publications. [Link]

-

5-Fluorouracil as a Phosensitiser. (n.d.). In Vivo. [Link]

-

Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. (n.d.). NVKC. [Link]

-

Representative HPLC chromatograms of 5-FU samples: sample degraded in... (n.d.). ResearchGate. [Link]

-

Gomes, A. S. L., et al. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(1), 113-121. [Link]

-

Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. (2023). MDPI. [Link]

-

5-Fluorouracil | C4H3FN2O2 | CID 3385. (n.d.). PubChem. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

-

(A) UV-Vis absorption spectra of 5-FU solutions of different... (n.d.). ResearchGate. [Link]

-

The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. (2009). ResearchGate. [Link]

-

Lin, H.-L., et al. (2001). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 9(4). [Link]

-

The validation of the UV spectrophotometric method for the assay of 5 fluorouracil. (2015). Farmacia, 63(1), 114-118. [Link]

-

Folinic acid. (n.d.). Wikipedia. [Link]

-

Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). MDPI. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

-

ICH Q2(R2) Validation of analytical procedures. (2023). ICH. [Link]

Sources

using 1-Methyl-5-fluorouracil in cell culture experiments

An in-depth guide to the utilization of 1-Methyl-5-fluorouracil in cell culture experiments, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive scientific background, detailed experimental protocols, and data interpretation strategies.

Introduction: A Tale of Two Molecules

In the landscape of cancer chemotherapy, 5-Fluorouracil (5-FU) stands as a cornerstone treatment for various solid tumors, including colorectal, breast, and stomach cancers, since its introduction in 1957.[1] Its efficacy stems from its ability to disrupt DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[2] 1-Methyl-5-fluorouracil (1-Me-5-FU) is a close structural derivative of 5-FU, distinguished by a methyl group at the N1 position of the uracil ring.[3] This seemingly minor modification has profound implications for its biological activity, making 1-Me-5-FU a valuable tool for dissecting the complex metabolic pathways and mechanisms of action of its parent compound.

This guide provides a detailed framework for using 1-Me-5-FU in cell culture experiments. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: Scientific Background & Mechanism of Action

A thorough understanding of the parent compound, 5-FU, is essential to appreciate the experimental utility of 1-Me-5-FU. The cytotoxic effects of 5-FU are not direct; it functions as a prodrug that must be anabolized intracellularly into three active metabolites.[4]

The Metabolic Activation Pathway of 5-FU

Once inside a cell, 5-FU is converted into fluorouridine monophosphate (FUMP) through two primary pathways.[4] FUMP is then phosphorylated to fluorouridine diphosphate (FUDP), a critical branch point. FUDP can be further phosphorylated to fluorouridine triphosphate (FUTP) or converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP). FdUDP, in turn, can be phosphorylated to fluorodeoxyuridine triphosphate (FdUTP) or dephosphorylated to fluorodeoxyuridine monophosphate (FdUMP) .[4]

These three metabolites mediate cytotoxicity through distinct mechanisms:

-

FdUMP : The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS). FdUMP forms a stable ternary complex with TS and a folate cofactor (5,10-methylenetetrahydrofolate), which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[4][5] This leads to a "thymineless death" in rapidly proliferating cells.[5]

-

FUTP : This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent incorporation disrupts RNA processing, including pre-rRNA processing and splicing of pre-mRNA, ultimately impairing protein synthesis.[1][6]

-

FdUTP : This metabolite is incorporated into DNA, leading to DNA damage and fragmentation, which contributes to cell death.[7]

1-Methyl-5-fluorouracil: A Tool for Mechanistic Interrogation

The methylation at the N1 position of 1-Me-5-FU is critical because this position is involved in the glycosidic bond formation required to create the nucleoside precursors (like fluorouridine) for the active metabolites. Therefore, it is hypothesized that 1-Me-5-FU cannot be anabolized into FdUMP, FUTP, or FdUTP.

This makes 1-Me-5-FU an excellent negative control in experiments designed to study 5-FU. By comparing the cellular effects of 5-FU with an equimolar concentration of 1-Me-5-FU, researchers can attribute the observed cytotoxicity specifically to the known active metabolites of 5-FU. Any unexpected activity from 1-Me-5-FU would suggest alternative mechanisms or metabolic pathways, such as enzymatic demethylation, warranting further investigation.

Section 2: Preparation and Handling

Proper preparation and storage of 1-Me-5-FU are paramount for experimental reproducibility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 155-16-8 | [3] |

| Molecular Formula | C₅H₅FN₂O₂ | [3] |

| Molecular Weight | 144.10 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Poor in water. Soluble in DMSO. | [8][9] |

| Storage | Store at -20°C, protect from light and moisture. | General Lab Practice |

Protocol: Reconstitution and Storage of Stock Solutions

Causality behind choices:

-

DMSO as solvent: Due to the poor aqueous solubility of many fluoropyrimidine analogs, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is required to create a concentrated stock solution.[8][9] This minimizes the volume of solvent added to cell culture media, reducing potential solvent-induced artifacts.

-

-20°C Storage: Storing the stock solution in aliquots at low temperatures minimizes degradation from repeated freeze-thaw cycles and chemical instability.

Materials:

-

1-Methyl-5-fluorouracil powder

-

Anhydrous, sterile DMSO

-

Sterile, light-protecting microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Pre-warm DMSO: Bring the sterile DMSO to room temperature.

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 1-Me-5-FU powder.

-

Reconstitution: Add the appropriate volume of sterile DMSO to the powder to achieve a desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock, add 694 µL of DMSO per 1 mg of 1-Me-5-FU.

-

Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C. A working stock can be kept at 4°C for short-term use (up to one week), protected from light.

Section 3: Core Experimental Protocols

The following protocols provide a framework for assessing the biological effects of 1-Me-5-FU in a cell culture setting.

Workflow for Assessing Cellular Response

This workflow provides a logical progression from assessing broad cytotoxicity to investigating specific mechanisms of cell death.

Protocol: Determining Cytotoxicity using MTT Assay

Causality behind choices:

-

Cell Seeding Density: The initial number of cells must be optimized so that at the end of the assay, the untreated control cells are in the late-logarithmic growth phase. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.[10]

-

Treatment Duration: A 48 to 72-hour treatment period is common for anti-proliferative agents, as it allows for multiple cell division cycles, during which the effects of DNA and RNA synthesis inhibitors become apparent.[10][11]

-

MTT Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, providing a proxy for cell viability.[12]

Materials:

-

Selected cancer cell line (e.g., HCT116 colorectal, MCF-7 breast)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

1-Me-5-FU and 5-FU stock solutions (in DMSO)

-

Vehicle control (DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Preparation of Dilutions: Prepare serial dilutions of 1-Me-5-FU and 5-FU in complete culture medium. A typical concentration range to test for 5-FU is 0.1 µM to 100 µM.[10][12] The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).

-

Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared drug dilutions, vehicle control medium, or medium-only control to the respective wells. Each condition should be performed in triplicate or quadruplicate.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Assessing Apoptosis via Annexin V & Propidium Iodide Staining

Causality behind choices:

-

Annexin V: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

-

Combined Use: Using both stains allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Materials:

-

6-well cell culture plates

-

1-Me-5-FU and 5-FU stock solutions

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with 1-Me-5-FU and controls (e.g., at the determined IC50 concentration of 5-FU) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour.

Section 4: Data Analysis and Interpretation

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

-

Normalize Data: Convert absorbance values from the MTT assay to percentage viability relative to the vehicle-treated control cells.

-

% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

-

-

Plot Data: Plot % Viability against the log of the drug concentration.

-

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the precise IC50 value.

Interpreting Results: Potential Outcomes

-

Outcome 1 (Expected): 5-FU shows dose-dependent cytotoxicity with a clear IC50 value. 1-Me-5-FU shows no significant cytotoxicity at any concentration tested.

-

Interpretation: This supports the hypothesis that the N1-methylation prevents metabolic activation, confirming 1-Me-5-FU's utility as a negative control.

-

-

Outcome 2 (Unexpected): Both 5-FU and 1-Me-5-FU show dose-dependent cytotoxicity.

-

Interpretation: This suggests that either 1-Me-5-FU has an alternative mechanism of action independent of TS inhibition and RNA/DNA incorporation, or that the cell line being used possesses an enzyme capable of demethylating 1-Me-5-FU, converting it into active 5-FU. This would necessitate further experiments, such as LC-MS/MS analysis of cell lysates, to detect the presence of 5-FU and its metabolites after treatment with 1-Me-5-FU.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High well-to-well variability in MTT assay | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure formazan is fully solubilized. |

| No cytotoxicity observed with 5-FU control | Drug-resistant cell line; Inactive drug stock; Incorrect concentration range. | Verify cell line sensitivity from literature; Use a new drug aliquot; Test a broader concentration range (up to mM). |

| High background in Annexin V assay (untreated cells show apoptosis) | Harsh trypsinization during cell harvesting; Over-confluent culture; Centrifugation speed too high. | Use a gentle cell scraper or shorter trypsin incubation; Harvest cells at 70-80% confluency; Optimize harvesting protocol. |

Conclusion

1-Methyl-5-fluorouracil is more than just a derivative; it is a precision tool for the molecular pharmacologist and cancer biologist. Its inability to undergo canonical metabolic activation makes it an indispensable negative control for validating that the observed effects of 5-FU are indeed mediated by its known active metabolites. By employing the robust protocols and interpretive frameworks outlined in this guide, researchers can confidently interrogate the mechanisms of fluoropyrimidine action and contribute to the development of more effective cancer therapies.

References

-

Iacopetta, B. (2006). Methyl-group metabolism and the response of colorectal cancer to 5-fluorouracil. Critical Reviews in Oncology/Hematology, 12(1-2), 115-26. Available at: [Link]

-

Al-Sanea, M. M., & Abdel-Daim, M. M. (2021). Metabolism routes of 5-fluorouracil and uracil. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Fluorouracil. In Wikipedia. Retrieved February 9, 2026, from [Link]

-

The Mechanism of Fluorouracil (5FU). (2023, May 25). YouTube. Available at: [Link]

-

Quebbeman, E. J., Hamid, A. A. R., Hoffmann, R. G., & Ausman, R. K. (1986). Stability of 5-Fluorouracil in Large Volume - Parenteral Solutions Containing Cisplatin. American Journal of Health-System Pharmacy, 43(10), 2526-2530. Available at: [Link]

-

Yusefi, M., Shameli, K., Jahangirian, H., Teow, S. Y., Umakoshi, H., Saleh, B., Rafiee-Moghaddam, R., & Webster, T. J. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5495-5513. Available at: [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6515-6528. Available at: [Link]

-

Ghafouri-Fard, S., Abak, A., Tondro, M., Shoorei, H., Fattahi, F., Javadinia, S. A., Basiri, A., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. Available at: [Link]

-

Semiczek, K., Kwiecień, I., Adamus-Włodarczyk, A., Mertas, A., & K-Prochwicz, A. (2024). Tracking the Progress of Biocomposites Based on Poly(3-hydroxybutyrate) with Hypromellose Additives via Thermal Analysis, Mechanical Properties, and Biological Studies. MDPI. Available at: [Link]

-

Tanaka, F., Fukuse, T., Wada, H., & Fukushima, M. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Current Pharmaceutical Biotechnology, 11(7), 797-805. Available at: [Link]

-

Al-Bayati, M. F., & Hameed, I. H. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]

-

Satta, T., Scatena, R., Giardina, B., & Nocca, G. (1992). Modulation of the cytotoxic effect of 5-fluorouracil by N-methylformamide on a human colon carcinoma cell line. Anticancer Research, 12(5), 1487-1491. Available at: [Link]

-

Jouyban, A., Jafari, M., & Martinez, F. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 67(10), 2821-2830. Available at: [Link]

-

Niknam, S., Eftekhar, E., & Naghibalhossaini, F. (2023). Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in 2D and 3D Cultures of Colorectal Cancer Cell Lines. Pharmaceutical Sciences, 29(4), 512-523. Available at: [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]

-

El-Sayed, W. M., & Al-Harbi, M. S. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Clinical and Diagnostic Research, 18(6). Available at: [Link]

-

Yusefi, M., Shameli, K., Jahangirian, H., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. Available at: [Link]

-

Cytotoxicity assay of MCF-7 breast cancer cell viability using MTT... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Dr. Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved February 9, 2026, from [Link]

-

How do I establish 5-FU resistant CRC cell lines? (2016, January 5). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Stasiewicz, M., Karpińska, J., & Levent, S. (2024). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. Available at: [Link]

-

Noora, J., Abd-Aziz, N., & Tan, W. S. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PLOS ONE, 15(10), e0240531. Available at: [Link]

Sources

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 3. 1-Methyl-5-fluorouracil|CAS 155-16-8 [benchchem.com]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. Fluorouracil - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-crt.org [e-crt.org]

- 9. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Precision Dosage Determination of 1-Methyl-5-fluorouracil for In Vitro Studies

Executive Summary & Mechanistic Context[1][2][3][4][5]

1-Methyl-5-fluorouracil (1-Me-5-FU) is a synthetic fluoropyrimidine derivative.[1] While structurally analogous to the widely used chemotherapeutic 5-Fluorouracil (5-FU), its biological behavior is distinct due to the methylation at the N1 position .

The Mechanistic "Catch": In standard 5-FU metabolism, the N1 position is the critical site for glycosidic bond formation with ribose or deoxyribose (catalyzed by OPRT or Thymidine Phosphorylase). This conversion is required to generate the active nucleotides (FUMP, FdUMP) that inhibit Thymidylate Synthase (TS) or damage RNA.

-

5-FU: N1-H

N1-Ribose (Active Nucleotide). -

1-Me-5-FU: N1-CH

Therefore, 1-Me-5-FU exhibits cytotoxicity primarily through two potential pathways:

-

Metabolic Activation (Demethylation): Enzymatic removal of the N1-methyl group (likely via hepatic P450s or oxidative demethylases) to release free 5-FU.

-

High-Dose Competitive Interference: At high concentrations, it may act as a weak, non-nucleotide competitive inhibitor or interfere with pyrimidine transport, though with significantly lower potency than 5-FU.

Implication for Dosage:

Unlike 5-FU, which often shows IC

Experimental Workflow Visualization

The following diagram illustrates the comparative activation pathways and the "N1-Blockade" that dictates the dosage strategy for 1-Me-5-FU.

Figure 1: Comparative metabolic fate of 5-FU vs. 1-Me-5-FU. The N1-methyl group prevents direct conversion to active nucleotides, necessitating a demethylation step or high dosages for activity.

Preparation & Solubility Protocol

Critical Note: 1-Me-5-FU is more lipophilic than 5-FU due to the methyl group masking the N1-H hydrogen bond donor.

Reagents

-

Compound: 1-Methyl-5-fluorouracil (CAS: 155-16-8).[2]

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).

-

Vehicle Control: Pure DMSO.

Stock Solution Preparation (50 mM)

-

Calculate: Molecular Weight of 1-Me-5-FU = 144.10 g/mol .

-

Weigh: Accurately weigh 7.2 mg of 1-Me-5-FU powder.

-

Dissolve: Add 1.0 mL of DMSO. Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless. If particles persist, warm to 37°C for 5 minutes.

-

-

Sterilization: If not prepared in a sterile hood, pass through a 0.22 µm PTFE syringe filter.

-

Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C for up to 3 months.

Working Solutions

Prepare fresh serial dilutions in complete cell culture medium immediately before treatment. Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid solvent toxicity.

Dosage Determination Protocol (In Vitro)

Since 1-Me-5-FU potency is variable and cell-line dependent, a broad-range logarithmic screen is required first, followed by a narrow-range linear screen .

Phase 1: Broad-Range Screening (Logarithmic)

Objective: Identify the order of magnitude for IC

-

Cell Seeding: 3,000 – 5,000 cells/well (96-well plate). Allow attachment for 24 hours.

-

Treatment Duration: 72 hours (Critical: 1-Me-5-FU may act slowly if it requires metabolic conversion).

-

Concentration Points (µM):

-

Replicates:

wells per concentration.

Phase 2: Narrow-Range Refinement (Linear)

Objective: Precise IC

-

Scenario: If Phase 1 shows ~50% inhibition between 100 µM and 500 µM.

-

Refined Points (µM): 0, 50, 100, 200, 300, 400, 500, 600.

-

Replicates:

wells per concentration.

Data Analysis Table Template

Summarize your results using the following structure to ensure reproducibility.

| Concentration (µM) | Log[Conc] | Absorbance (Raw) | Viability (% of Control) | Standard Deviation |

| 0 (DMSO) | - | 1.250 | 100.0% | ± 2.1% |

| 10 | 1.0 | 1.210 | 96.8% | ± 3.5% |

| 50 | 1.7 | 1.050 | 84.0% | ± 4.2% |

| 100 | 2.0 | 0.850 | 68.0% | ± 5.0% |

| 250 | 2.4 | 0.625 | 50.0% | ± 3.8% |

| 500 | 2.7 | 0.310 | 24.8% | ± 2.5% |

| 1000 | 3.0 | 0.150 | 12.0% | ± 1.5% |

Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine IC

Strategic Considerations & Troubleshooting

The "Prodrug" Hypothesis Verification

If you observe low potency (IC

-

Validation Step: Co-treat with a cytochrome P450 inducer (if relevant to the model) or compare results in hepatocyte-derived lines (e.g., HepG2) vs. non-metabolic lines to confirm if activation is required.

Stability in Media

1-Me-5-FU is generally chemically stable in neutral aqueous media for 72 hours. However, unlike 5-FU, it is less prone to spontaneous degradation but also less soluble.

-

Check: If precipitation is observed at >500 µM in media, reduce the concentration or increase the DMSO/Vehicle ratio slightly (up to 1.0% if controls allow).

Comparison with 5-FU (Benchmark)

Always run a parallel positive control with standard 5-FU.

-

Expected Result: 5-FU should be 10–100x more potent than 1-Me-5-FU in most non-hepatic cell lines. If 1-Me-5-FU shows equal potency, verify the compound identity (ensure it hasn't degraded to 5-FU in the bottle) or consider a non-canonical mechanism of action.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

-

Mishanina, T. V., et al. (2012). Trapping of the putative intermediate in the reaction catalyzed by thymidylate synthase. Bioorganic Chemistry, 43, 37-43. (Mechanistic basis for FdUMP binding).

-

BenchChem. 1-Methyl-5-fluorouracil Product Information & Cytotoxicity Context.

-

Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381-395.

-

Selleck Chemicals. 5-Fluorouracil Solubility and Preparation Guide (Standard Protocol Adaptation).

Sources

Application Note: High-Throughput Analysis of 1-Methyl-5-fluorouracil in Biological Matrices

Introduction: The Significance of Monitoring 1-Methyl-5-fluorouracil

1-Methyl-5-fluorouracil (1-Me-5-FU) is a methylated derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU)[1]. As a key metabolite and a compound of interest in drug development, the accurate and sensitive quantification of 1-Me-5-FU in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of fluoropyrimidine-based cancer therapies[2]. This application note provides a comprehensive guide to the analytical methodologies for the robust and reliable detection of 1-Me-5-FU, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard, supplemented by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) for specific applications.

The core challenge in the bioanalysis of 1-Me-5-FU lies in its high polarity and the complexity of the biological matrices in which it is found. Therefore, meticulous sample preparation is paramount to remove interfering substances and ensure accurate quantification. This guide will detail various sample preparation strategies, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), and provide detailed, step-by-step protocols for each analytical technique.

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical method for 1-Me-5-FU depends on the required sensitivity, selectivity, sample throughput, and the available instrumentation.

| Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | High sensitivity and selectivity, high throughput, suitable for complex matrices. | Higher initial instrument cost. | Low ng/mL to pg/mL |

| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Lower instrument cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, potential for interference. | High ng/mL to low µg/mL[3][4] |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | High chromatographic resolution, excellent for separating isomers. | Requires derivatization for polar analytes like 1-Me-5-FU, can be time-consuming. | ng/mL range |

For most research and clinical applications requiring high sensitivity and specificity, LC-MS/MS is the recommended technique for the quantification of 1-Me-5-FU in biological samples.

Pre-analytical Considerations and Sample Preparation

The stability of fluoropyrimidines in biological matrices is a critical factor. It is recommended to process and freeze samples at -80°C as soon as possible after collection to prevent enzymatic degradation.

Protein Precipitation (PPT)

A simple and rapid method for removing the bulk of proteins from plasma or serum samples.

-

Rationale: Proteins can interfere with chromatographic analysis by precipitating on the column, leading to pressure buildup and altered retention times. PPT removes these macromolecules.

-

Protocol:

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis or further processing.

-

Liquid-Liquid Extraction (LLE)

A technique that separates analytes based on their differential solubility in two immiscible liquids.

-

Rationale: LLE provides a cleaner extract than PPT by removing not only proteins but also other highly polar and non-polar interferences. Ethyl acetate is a common extraction solvent for 5-FU and its derivatives.

-

Protocol:

-

To 200 µL of plasma, urine, or tissue homogenate, add an appropriate internal standard.

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure efficient extraction.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC analysis.

-

Solid-Phase Extraction (SPE)

A highly selective sample preparation method that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.

-

Rationale: SPE offers superior cleanup compared to PPT and LLE, resulting in a cleaner extract and reduced matrix effects in mass spectrometry. For a polar compound like 1-Me-5-FU, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective.

-

Protocol (using a generic reversed-phase SPE cartridge):

-

Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

-

Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the 1-Me-5-FU with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Caption: General workflow for the analysis of 1-Methyl-5-fluorouracil.

Analytical Protocols

Protocol 1: LC-MS/MS for the Quantification of 1-Methyl-5-fluorouracil

This method provides high sensitivity and selectivity for the detection of 1-Me-5-FU in complex biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For increased retention of this polar analyte, a HILIC column can also be employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode, though negative mode should also be evaluated.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rationale: MRM provides high selectivity by monitoring a specific precursor ion and its characteristic product ion. The precursor ion for 1-Me-5-FU is expected to be its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 145.1. A plausible fragmentation would involve the loss of the methyl group or other characteristic fragments of the uracil ring. Based on the fragmentation of 5-FU (m/z 128.97 > 41.82), a potential transition for 1-Me-5-FU could be investigated around m/z 145.1 > 56.

-

1-Methyl-5-fluorouracil: Precursor Ion (Q1): m/z 145.1 -> Product Ion (Q3): To be determined empirically, but a starting point could be to scan for fragments after the loss of isocyanic acid (HNCO), a common loss from uracil-containing structures.

-

Internal Standard (e.g., 5-Bromouracil or an isotopically labeled 1-Me-5-FU): The MRM transition for the internal standard should be optimized separately.

-

-